Guanabenz acetate
Overview
Description
Guanabenz acetate is an antihypertensive agent for oral administration and is an aminoguanidine derivative . It’s an odorless, white to off-white, crystalline substance, sparingly soluble in water and soluble in alcohol . It’s used to treat high blood pressure (hypertension) . It’s also known by the trade name Wytensin .
Synthesis Analysis
Guanabenz can be synthesized as the acetate by the condensation reaction of 2,6-dichlorobenzaldehyde with aminoguanidine in the presence of acetic acid .
Molecular Structure Analysis
The crystal of Guanabenz acetate belongs to space group Pbca with the cell dimensions a = 13.389 (5), b = 11.007 (6), and c = 17.342 (5)Å . The planar hydrazinecarboximidamide moiety is slightly inclined to the phenyl group .
Chemical Reactions Analysis
Guanabenz acetate is a dichlorobenzene and has a role as a geroprotector . It’s the orally bioavailable, acetate salt form of guanabenz, a centrally-acting alpha-2 adrenergic receptor agonist .
Physical And Chemical Properties Analysis
Guanabenz Acetate is an alpha-2 selective adrenergic agonist used as an antihypertensive agent . Its molecular formula is C10H12Cl2N4O2 and its molecular weight is 291.13 g/mol .
Safety And Hazards
The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . It can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .
Future Directions
Guanabenz acetate has shown potential in improving the development of non-alcoholic fatty liver disease (NAFLD) and metabolic abnormalities . It’s also been found to attenuate fatty liver and hyperglycemia associated with obesity . Further studies are needed to confirm these findings and explore other potential applications.
properties
IUPAC Name |
acetic acid;2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPBPXATWBACD-GAYQJXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5051-62-7 (Parent) | |
Record name | Guanabenz acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 50 mg/ml in alcohol at 25 °C, In water, 11 mg/ml @ 25 °C | |
Record name | GUANABENZ ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Guanabenz is a central alpha 2-adrenoreceptor agonist. Its antihypertensive action appears to result from a decrease in sympathetic outflow from the brain to the peripheral circulatory system following stimulation of central alpha 2-adrenoreceptors. Peripherally it has a presynaptic alpha-receptor stimulant action and a guanethidinelike neuron-blocking action. There does not appear to be a physical dependence liability of the morphine type., The affinity of guanabenz for the alpha2-adrenergic receptor is greater than that for the alpha1-adrenergic receptor. The central effects of the drug in the lower brain stem result in reduced peripheral sympathetic activity and a reduction in systolic and diastolic blood pressure. Following iv or oral administration of guanabenz in animals, an initial hypertensive response to the drug occurs and is caused by direct peripheral alpha2-adrenergic stimulated vasoconstriction; however, oral guanabenz usually does not produce an initial increase in blood pressure in hypertensive patients. Guanabenz induced bradycardia appears to result principally from central alpha2-agonist effects, although a peripheral alpha2-agonist effect on the heart may also be involved. In animals, guanabenz induced bradycardia results from inhibition of sympathetic nervous system activity and activation of cholinergic nervous system activity. Although guanabenz is not a true adrenergic blocking agent, the drug produces some postganglionic alpha (similar to guanethidine) and beta-adrenergic blockade and decreases the response to peripheral sympathetic nerve stimulation in animals. Cardiac output, left ventricular ejection fraction, and left ventricular stroke volume remain unchanged during long term therapy with the drug. | |
Record name | GUANABENZ ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Guanabenz acetate | |
Color/Form |
White solid from acetonitrile, White to almost white powder | |
CAS RN |
23256-50-0 | |
Record name | Guanabenz acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2,6-dichlorophenyl)methylene]carbazamidine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANABENZ ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/443O19GK1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GUANABENZ ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
227-229 °C (decomposition) | |
Record name | GUANABENZ ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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